molecular formula C9H18OSi B14341528 3-Methyl-4-(trimethylsilyl)pent-4-en-2-one CAS No. 94393-63-2

3-Methyl-4-(trimethylsilyl)pent-4-en-2-one

Cat. No.: B14341528
CAS No.: 94393-63-2
M. Wt: 170.32 g/mol
InChI Key: YVAIKDGWTKXYJC-UHFFFAOYSA-N
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Description

3-Methyl-4-(trimethylsilyl)pent-4-en-2-one is an organic compound with the molecular formula C9H18OSi. It is a derivative of pentenone, featuring a trimethylsilyl group attached to the fourth carbon atom and a methyl group on the third carbon atom. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-4-(trimethylsilyl)pent-4-en-2-one can be synthesized through several methods. One common approach involves the reaction of N-(trimethylsilyl)imidazole with acetylacetone. This reaction typically occurs under mild conditions and yields the desired product with high efficiency .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for use in various applications.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(trimethylsilyl)pent-4-en-2-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

3-Methyl-4-(trimethylsilyl)pent-4-en-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-4-(trimethylsilyl)pent-4-en-2-one involves its interaction with various molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions. The pathways involved depend on the specific application and the nature of the reaction.

Comparison with Similar Compounds

Similar Compounds

    4-(Trimethylsiloxy)-3-penten-2-one: This compound is similar in structure but features an oxygen atom in place of the methyl group.

    Methyl 3-(trimethylsilyl)-4-pentenoate: Another related compound with a similar backbone but different functional groups.

Uniqueness

3-Methyl-4-(trimethylsilyl)pent-4-en-2-one is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and stability. This makes it particularly useful in certain synthetic applications where other compounds may not perform as effectively .

Properties

CAS No.

94393-63-2

Molecular Formula

C9H18OSi

Molecular Weight

170.32 g/mol

IUPAC Name

3-methyl-4-trimethylsilylpent-4-en-2-one

InChI

InChI=1S/C9H18OSi/c1-7(8(2)10)9(3)11(4,5)6/h7H,3H2,1-2,4-6H3

InChI Key

YVAIKDGWTKXYJC-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C)C(=C)[Si](C)(C)C

Origin of Product

United States

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